molecular formula C9H12N2OS B2493003 2-(Thian-4-yloxy)pyrimidine CAS No. 2197639-39-5

2-(Thian-4-yloxy)pyrimidine

Cat. No.: B2493003
CAS No.: 2197639-39-5
M. Wt: 196.27
InChI Key: WYKHDSPAXMXVFZ-UHFFFAOYSA-N
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Description

2-(Thian-4-yloxy)pyrimidine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of compounds where a pyrimidine heterocycle is functionalized with a thiane group via an ether linkage. This specific structural motif is frequently explored in the design and synthesis of potential therapeutic agents. Compounds featuring the 4-(thian-4-yloxy)pyrimidine scaffold, closely related to 2-(Thian-4-yloxy)pyrimidine, have been identified as key intermediates in developing potent inhibitors for various biological targets . One of the primary research applications for this class of molecules is in oncology, particularly in the design of kinase inhibitors. Pyrimidine derivatives are extensively investigated as core structures in potential treatments for non-small cell lung cancer (NSCLC) and other malignancies . The structural flexibility of the pyrimidine ring allows it to act as a hinge-binding moiety, enabling the molecule to fit precisely into the ATP-binding pocket of mutated epidermal growth factor receptors (EGFR), such as the T790M/L858R variants, which are a common cause of drug resistance . The thian-4-yloxy group contributes to the molecule's conformation and physicochemical properties, which can be crucial for achieving optimal binding affinity and selectivity over wild-type kinases. This makes 2-(Thian-4-yloxy)pyrimidine a valuable scaffold for structure-activity relationship (SAR) studies aimed at improving inhibitor potency and overcoming resistance mechanisms . Beyond oncology, pyrimidine-based structures are also explored as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and as inhibitors for other targets like c-Met kinase and microbial enzymes , highlighting their broad utility in drug discovery. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(thian-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-10-9(11-5-1)12-8-2-6-13-7-3-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHDSPAXMXVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-4-yloxy)pyrimidine typically involves the nucleophilic substitution of a halopyrimidine with a thian-4-ol derivative. One common method includes the reaction of 2-chloropyrimidine with thian-4-ol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2-(Thian-4-yloxy)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thian-4-yl alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the thian-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thian-4-yl alcohol.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Studied for its anti-inflammatory and antiviral properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity

Mechanism of Action

The mechanism of action of 2-(Thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets within biological systems. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth and proliferation. The compound may also modulate the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyrimidine: Known for its antioxidant and radioprotective properties.

    4-Methoxypyrimidine: Exhibits significant antimicrobial activity.

    2,4-Dichloropyrimidine: Commonly used as an intermediate in the synthesis of various pharmaceuticals

Uniqueness

2-(Thian-4-yloxy)pyrimidine stands out due to its unique combination of a pyrimidine ring with a thian-4-yloxy group, which imparts distinct chemical and biological properties.

Biological Activity

Overview

2-(Thian-4-yloxy)pyrimidine is a heterocyclic compound that has gained attention in pharmacological research due to its diverse biological activities. This compound belongs to the pyrimidine class, which is known for its significant roles in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, antiviral, antifungal, and anti-inflammatory properties. The compound's structure includes a pyrimidine ring substituted with a thian-4-yloxy group, which enhances its reactivity and biological activity.

The biological activity of 2-(Thian-4-yloxy)pyrimidine is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, which are crucial for cellular signaling and regulation. This inhibition can disrupt pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
  • Cyclooxygenase Enzymes (COX-1/COX-2) : 2-(Thian-4-yloxy)pyrimidine also targets cyclooxygenase enzymes, which play a significant role in inflammation and pain pathways. By inhibiting these enzymes, the compound can exert anti-inflammatory effects.

Antimicrobial Activity

Research indicates that 2-(Thian-4-yloxy)pyrimidine exhibits antimicrobial properties by interfering with nucleic acid synthesis in microorganisms. This mechanism leads to the inhibition of bacterial and fungal growth, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been documented in several studies. It appears to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators through its action on COX enzymes.

Antiviral Effects

Preliminary studies suggest that 2-(Thian-4-yloxy)pyrimidine may possess antiviral properties, potentially by disrupting viral replication processes. Further research is needed to fully elucidate these effects and their mechanisms.

Case Study: Anticancer Activity

A study investigated the effects of 2-(Thian-4-yloxy)pyrimidine on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective doses for inhibiting cell growth. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction via caspase activation
A54915.0Cell cycle arrest and apoptosis

Comparative Studies

Comparative studies with similar compounds such as 2-Thioxopyrimidine and 4-Methoxypyrimidine have demonstrated that 2-(Thian-4-yloxy)pyrimidine has a unique profile due to its thian-4-yloxy substitution. This substitution enhances its solubility and bioavailability compared to other pyrimidine derivatives, making it more suitable for therapeutic applications.

The synthesis of 2-(Thian-4-yloxy)pyrimidine typically involves nucleophilic substitution reactions where halopyrimidine reacts with thian-4-ol derivatives under basic conditions. The reaction conditions often include:

  • Reagents : Potassium carbonate as a base, dimethylformamide (DMF) as a solvent.
  • Temperature : Elevated temperatures are usually required to facilitate the reaction.

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